(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone
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Overview
Description
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone is a complex organic compound that features a piperidine ring, a bromopyridine moiety, and an ethylthio-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Bromopyridine Introduction: The bromopyridine moiety is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylthio group.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.
Substitution: The bromopyridine moiety can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology and Medicine
Drug Discovery: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Anticancer Research: Studied for its potential anticancer properties due to its ability to interact with specific molecular targets.
Industry
Material Science:
Mechanism of Action
The mechanism of action of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can interact with aromatic residues in proteins, while the piperidine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring structure.
Bromopyridine Compounds: Compounds such as 3-bromopyridine and its derivatives.
Uniqueness
What sets (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both a bromopyridine and an ethylthio-substituted phenyl group in a single molecule is relatively rare and offers diverse possibilities for chemical modifications and biological interactions.
Properties
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(2-ethylsulfanylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2S/c1-2-25-17-8-4-3-6-15(17)19(23)22-12-9-14(10-13-22)24-18-16(20)7-5-11-21-18/h3-8,11,14H,2,9-10,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBMGCXJNFRBAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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